4-Methylbenzyl bromide
Overview
Description
4-Methylbenzyl bromide, also known as p-Xylyl bromide, is an organic compound with the molecular formula C8H9Br . It is used as a pharmaceutical intermediate and in organic syntheses .
Synthesis Analysis
4-Methylbenzyl bromide can be synthesized from benzyl alcohols in dry benzene with phosphorus tribromides . The reaction is stirred at room temperature to yield respective benzyl bromides . Another synthesis method involves adding p-toluic acid to a suspension of lithium hydride in THF .Molecular Structure Analysis
The molecular structure of 4-Methylbenzyl bromide consists of a benzene ring with a methyl group (CH3) and a bromomethyl group (CH2Br) attached to it . The average molecular mass is 185.061 Da .Chemical Reactions Analysis
4-Methylbenzyl bromide can react with sodium azide in dimethyl sulfoxide to produce 4-methylbenzyl azide . It can also react with benzoic acid in the presence of cesium carbonate in acetonitrile to produce benzoic acid-4-methylbenzyl ester .Physical And Chemical Properties Analysis
4-Methylbenzyl bromide is a white to pale yellow solid . It has a boiling point of 218-220 °C and a melting point of 34-36 °C . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Oligoribonucleotide Synthesis
The 4-methoxybenzyl group, a derivative of 4-Methylbenzyl bromide, has been used to protect the 2′-hydroxyl group of adenosine in oligoribonucleotide synthesis. This protection can be rapidly removed by triphenylmethyl fluoroborate for further characterization (Hiroshi Takaku & Kazuo Kamaike, 1982).
Electrosynthesis Catalysis
4-nitrobenzyl bromide, another derivative, serves as a dual catalyst in the electrosynthesis of 4-nitrophenylacetate, reducing CO2 and promoting the electrochemical reduction of CO2 (S. Mohammadzadeh et al., 2020).
Ionic Liquid Crystals
The compound 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium bromide, related to 4-Methylbenzyl bromide, exhibits promising mesomorphism and electrochemical behavior, indicating potential applications in organic electronics and photovoltaics (W. Dobbs et al., 2006).
Oxidation of Methylbenzenes
A cobalt-copper-bromide catalyst system, involving derivatives of 4-Methylbenzyl bromide, effectively oxidizes methylbenzenes to produce high-selectivity benzyl acetates and benzaldehydes. This process is applicable in the oxidation of polymethylbenzenes (T. Okada & Y. Kamiya, 1981).
Surfactant Determination
The cationic reagent 1-(4-nitrobenzyl)-4-(4-diethylaminophenylazo)-pyridinium bromide is effective in determining anionic surfactants in river waters. This method offers more accuracy than the methylene blue method (K. Higuchi et al., 1980).
Peptide Synthesis
Methyl substitution, a feature of 4-Methylbenzyl bromide, significantly enhances the lability of ester groups in amino acid derivatives, which is crucial in solid-phase peptide synthesis (F. Stewart, 1967).
Carcinogenicity Studies
The study of alkylating bromides, like 4-Methylbenzyl bromide, indicates that higher reactivity may lead to increased carcinogenicity, while lower reactivity could prevent sufficient alkylation of essential cellular receptors (A. Dipple et al., 1981).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKSPFYXUXINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059305 | |
Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
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Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Needles from alcohol; [Merck Index] White crystals, insoluble in water; [MSDSonline] | |
Record name | p-Xylyl bromide | |
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Boiling Point |
220 °C, BP: 218-220 °C at 740 mm Hg; 120 °C at 15 mm Hg | |
Record name | P-XYLYL BROMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
98 °C (208 °F) - closed cup | |
Record name | P-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Very soluble in chloroform, hot ether, Soluble in ethanol; very soluble in ethyl ether, chloroform | |
Record name | P-XYLYL BROMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.324 g/cu cm at 25 °C | |
Record name | P-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
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Vapor Pressure |
0.09 [mmHg] | |
Record name | p-Xylyl bromide | |
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Product Name |
4-Methylbenzyl bromide | |
Color/Form |
Needles from alcohol | |
CAS RN |
104-81-4 | |
Record name | 4-Methylbenzyl bromide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=104-81-4 | |
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Record name | p-Xylyl bromide | |
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Record name | 4-Methylbenzyl bromide | |
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Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
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Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
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Record name | α-bromo-p-xylene | |
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Record name | P-XYLYL BROMIDE | |
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Record name | P-XYLYL BROMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
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Melting Point |
34 °C | |
Record name | P-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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